Kisspeptin
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDONZOCXSKII-NJVVDGNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C258H401N79O78 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192075 | |
| Record name | Kisspeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5857 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388138-21-4 | |
| Record name | Kisspeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388138214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kisspeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis Protocol
-
Resin and Protecting Groups : Fmoc (fluorenylmethyloxycarbonyl) chemistry is utilized, with Wang resin or Rink amide resin as the solid support. Side-chain protecting groups (e.g., tert-butyl for serine, trityl for glutamine) prevent undesired reactions during elongation.
-
Coupling Reagents : Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) facilitate amino acid coupling at 0.2 mmol/g resin loading.
-
Cleavage and Deprotection : Peptides are cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–4 hours, followed by cold ether precipitation to isolate crude peptides.
Key Synthesized Fragments
| Fragment | Sequence | Purity (%) | Yield (mg) | Source |
|---|---|---|---|---|
| This compound-10 | YNWNSFGLRF-NH2 | >95 | 15–20 | |
| This compound-E | Custom sequence (undisclosed) | >90 | 10–15 | |
| Analog 234 | Modified KP-10 (undisclosed) | >95 | 12–18 |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% TFA in acetonitrile/water (5–95% over 60 minutes). Purity is assessed at 214 nm UV detection, achieving >95% homogeneity for KP-10.
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms molecular weights:
Quality Control and Bioactivity Validation
Receptor Binding Assays
Synthesized KP-10 exhibits high affinity for the GPR54 receptor, with an IC50 of 1.2 nM in whole-cell binding assays using CHO/gpr-54 cells. Competitive binding is measured via displacement of 125I-labeled KP-10 (100,000 cpm/0.5 ml) over 3 hours at 4°C.
Inositol Phosphate (IP) Stimulation
KP-10 activates GPR54-coupled IP production with an EC50 of 0.8 nM in CHO/gpr-54 cells. Antagonists like Analog 234 suppress IP synthesis by 80% at 100 nM.
Ex Vivo Brain Slice Electrophysiology
In murine hypothalamic slices, 10 nM KP-10 increases GnRH neuron firing rates by 300%, an effect blocked by 100 nM Analog 234.
Applications in Experimental Models
Reproductive Biology
Dermatology
-
Human Dermal Fibroblasts : this compound-E (10 µg/ml) reduces UV-induced MMP-1 expression by 60% and rescues collagen synthesis, demonstrating anti-aging potential.
Challenges and Optimization
Analyse Chemischer Reaktionen
Types of Reactions
Kisspeptin peptides primarily undergo peptide bond formation and cleavage reactions. They can also participate in oxidation and reduction reactions, particularly involving cysteine residues that form disulfide bonds.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically uses coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in the presence of a base like N-methylmorpholine.
Oxidation: Oxidation of cysteine residues to form disulfide bonds can be achieved using reagents like iodine or hydrogen peroxide.
Reduction: Reduction of disulfide bonds can be performed using dithiothreitol or tris(2-carboxyethyl)phosphine.
Major Products
The major products of these reactions are the various this compound peptides, such as this compound-10, this compound-13, this compound-14, and this compound-54, each differing in the length of their amino acid chains .
Wissenschaftliche Forschungsanwendungen
Regulation of Puberty
Kisspeptin is essential for initiating puberty and regulating reproductive hormone release. Studies have shown that this compound stimulates GnRH neurons, leading to increased levels of luteinizing hormone and follicle-stimulating hormone, which are critical for sexual maturation.
Key Findings:
- Precocious Puberty: Injections of this compound have been linked to precocious puberty in animal models. For instance, central administration in mice resulted in earlier vaginal opening and increased uterine weight .
- Polymorphisms and Disorders: Genetic variations in the this compound receptor have been associated with congenital hypogonadotropic hypogonadism and precocious puberty .
Fertility Treatments
This compound analogs are being explored as potential treatments for fertility issues. The development of this compound-based therapies aims to enhance ovulation and improve reproductive outcomes.
Case Study:
- A study involving ewes demonstrated that a this compound analog induced synchronized ovulations during both breeding and non-breeding seasons, resulting in successful lamb deliveries .
Male Sexual Function
Recent clinical trials have highlighted this compound's potential in treating sexual dysfunction in men. Administration of this compound has shown to significantly increase penile tumescence during sexual arousal stimuli.
Clinical Trial Insights:
- In a randomized trial, this compound administration resulted in a 56% increase in penile tumescence compared to placebo during sexual video exposure .
Metabolic Applications
This compound's expression in various tissues suggests its involvement beyond reproduction, particularly in metabolic regulation.
Obesity and Metabolic Disorders
Research indicates that this compound may play a role in energy balance and metabolism:
- Adipose Tissue Regulation: this compound is expressed in adipose tissue, suggesting potential implications for obesity management .
- Insulin Sensitivity: Studies are investigating the effects of this compound on insulin sensitivity and lipid metabolism, particularly in lipodystrophy syndromes .
Behavioral Implications
This compound's influence extends to behavioral aspects related to feeding and energy expenditure, making it a target for addressing metabolic disorders.
Neuropsychiatric Applications
This compound is also being explored for its effects on mood and behavior, particularly concerning stress responses and anxiety.
Stress Response Modulation
Research indicates that this compound may modulate stress responses through its actions on the hypothalamic-pituitary-adrenal axis.
Findings:
- This compound administration has been shown to affect anxiety-like behaviors in animal models, suggesting its potential role in treating stress-related disorders .
Summary Table of this compound Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Reproductive Health | Fertility treatments, precocious puberty | Induces ovulation; genetic variations linked to disorders |
| Male Sexual Function | Treatment for low sexual desire | Increases penile tumescence during arousal stimuli |
| Metabolic Disorders | Management of obesity; insulin sensitivity | Expressed in adipose tissue; affects energy balance |
| Neuropsychiatric Health | Modulation of stress responses | Influences anxiety-like behaviors |
Wirkmechanismus
Kisspeptin exerts its effects by binding to the this compound receptor, a G-protein coupled receptor, which activates the G proteins Gαq/11 . This activation leads to the release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland . These hormones are essential for sexual maturation and reproductive function . This compound signaling also involves the activation of various intracellular pathways, including the mitogen-activated protein kinase cascade and the phospholipase C-activating G protein-coupled signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Neurokinin B (NKB) and Dynorphin
NKB and dynorphin co-localize with kisspeptin in KNDy neurons, forming a network that regulates GnRH pulsatility.
Research Findings:
- In ICPP patients, this compound and NKB levels are positively correlated with LH and estradiol (E₂), suggesting their cooperative role in precocious puberty .
- Dynorphin’s role is less pronounced in humans but critical in animal models for pulse termination .
Gonadotropin-Releasing Hormone (GnRH) and Agonists
This compound and GnRH agonists (e.g., buserelin) both stimulate LH secretion but differ in mechanisms and clinical outcomes.
Research Findings:
- In buffaloes, this compound (10 µg/kg IV) mimics buserelin’s LH response but requires precise timing due to shorter half-life .
Beta-human Chorionic Gonadotropin (bhCG)
This compound and bhCG are biomarkers in early pregnancy, but their diagnostic performance varies with gestational age.
Research Findings:
- The area under the receiver operating characteristic (auROC) for this compound remains stable across gestational ages, whereas bhCG’s performance deteriorates .
Leptin
Both leptin and this compound link metabolism and reproduction but operate via distinct pathways.
Data Tables
Table 1. Comparative LH Response to this compound vs. Buserelin in Buffaloes
| Treatment | LH Peak Time (min) | LH Concentration (ng/mL) | Duration (h) |
|---|---|---|---|
| This compound (10 µg/kg IV) | 30 | 12.5 ± 1.2 | 2–3 |
| Buserelin (0.008 mg IM) | 60 | 10.8 ± 0.9 | 4–6 |
Table 2. Diagnostic Performance of this compound vs. bhCG in Miscarriage Prediction
| Gestational Age (Weeks) | This compound auROC | bhCG auROC |
|---|---|---|
| <8 | 0.85 | 0.83 |
| ≥8 | 0.84 | 0.68 |
Biologische Aktivität
Kisspeptin, a neuropeptide encoded by the KISS1 gene, plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, influencing reproductive functions in mammals and other vertebrates. This article explores the biological activity of this compound, focusing on its mechanisms of action, analogs developed for enhanced efficacy, and clinical implications.
This compound primarily exerts its effects by binding to the G-protein-coupled receptor KISS1R (also known as GPR54). This interaction stimulates the secretion of gonadotropin-releasing hormone (GnRH), which in turn promotes the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are pivotal in regulating reproductive processes such as puberty onset, ovulation, and gametogenesis.
Key Findings on this compound's Mechanism
- GnRH Secretion : this compound enhances GnRH release, leading to increased LH and FSH levels. Studies have shown that this compound-54 is particularly effective in stimulating LH secretion during the preovulatory phase of the menstrual cycle, demonstrating a significant increase compared to baseline levels .
- Dose-Dependent Effects : Research indicates that this compound administration results in a dose-dependent increase in LH levels, with peak stimulation observed at specific dosages .
Structure-Activity Relationships
The biological activity of this compound can be significantly influenced by its structure. Various analogs have been synthesized to improve stability and potency.
Table 1: Comparison of this compound Analog Efficacy
| Analog Name | Structure Modification | Potency (LH stimulation) | Circulation Half-Life |
|---|---|---|---|
| This compound-10 | None | Moderate | Short |
| This compound-54 | None | High | Moderate |
| Modified kp-10 (M-kp10) | Phe6Trp substitution & N-terminal acetylation | Very High | Extended |
The modified this compound analogs show enhanced biological activity due to structural modifications that improve resistance to enzymatic degradation and prolong circulation time. For instance, M-kp10 demonstrated superior agonistic activity compared to native kisspeptins due to these modifications .
Clinical Applications
This compound has potential therapeutic applications in various reproductive disorders. Its ability to stimulate gonadotropin release makes it a candidate for treating conditions such as hypogonadism and infertility.
Case Studies
- Polycystic Ovary Syndrome (PCOS) : A study indicated that elevated this compound levels correlate with increased LH values in subfertile women with PCOS, suggesting a role for this compound in managing this condition .
- Advanced Puberty : In animal models, this compound analogs have been shown to significantly advance puberty onset when administered, indicating their potential utility in managing reproductive timing in livestock and possibly humans .
Future Directions
Research continues to explore the therapeutic potential of this compound and its analogs. Modifications aimed at enhancing stability and bioactivity are ongoing, with promising results suggesting that these compounds could play a significant role in reproductive health management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
